molecular formula C9H14N2O2 B13066906 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid

Cat. No.: B13066906
M. Wt: 182.22 g/mol
InChI Key: DJVSHHZVNGQARY-UHFFFAOYSA-N
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Description

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid typically involves the alkylation of an imidazole derivative. One common method includes the reaction of 1,2-dimethylimidazole with a suitable alkylating agent under controlled conditions to introduce the propanoic acid moiety. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethylimidazole: A simpler imidazole derivative with similar reactivity.

    2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.

    4,5-Dibromo-1,2-dimethyl-1H-imidazole: A halogenated derivative with different chemical properties.

Uniqueness

2-(1,2-Dimethyl-1H-imidazol-5-yl)-2-methylpropanoic acid is unique due to the presence of both the imidazole ring and the propanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity that are not observed in simpler imidazole derivatives.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2,3-dimethylimidazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6-10-5-7(11(6)4)9(2,3)8(12)13/h5H,1-4H3,(H,12,13)

InChI Key

DJVSHHZVNGQARY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1C)C(C)(C)C(=O)O

Origin of Product

United States

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